molecular formula C11H13ClN2O2 B8337145 4-(3-Chloro-2-hydroxypropoxy)-6-methyl-indazole

4-(3-Chloro-2-hydroxypropoxy)-6-methyl-indazole

Cat. No. B8337145
M. Wt: 240.68 g/mol
InChI Key: IVKZYPSZIUYYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-2-hydroxypropoxy)-6-methyl-indazole is a useful research compound. Its molecular formula is C11H13ClN2O2 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Chloro-2-hydroxypropoxy)-6-methyl-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chloro-2-hydroxypropoxy)-6-methyl-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(3-Chloro-2-hydroxypropoxy)-6-methyl-indazole

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

1-chloro-3-[(6-methyl-1H-indazol-4-yl)oxy]propan-2-ol

InChI

InChI=1S/C11H13ClN2O2/c1-7-2-10-9(5-13-14-10)11(3-7)16-6-8(15)4-12/h2-3,5,8,15H,4,6H2,1H3,(H,13,14)

InChI Key

IVKZYPSZIUYYPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=NN2)C(=C1)OCC(CCl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2.7 g. 4-(2,3-epoxypropoxy)-6-methylindazole in 10 ml. glacial acetic acid is introduced, while stirring, into 10 ml. glacial acetic acid which has been saturated with hydrogen chloride at ambient temperature. After 1 hour at ambient temperature, the reaction mixture is poured into 300 ml. water and neutralised with sodium bicarbonate, a viscous oil thereby separating out, which solidifies after stirring for a comparatively long time or upon triturating with toluene. When recrystallized from toluene, with the use of fullers' earth, there is obtained 4-(3-chloro-2-hydroxypropoxy)-6-methyl-indazole in the form of colorless needles; m.p. 171°-172° C.
Name
4-(2,3-epoxypropoxy)-6-methylindazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1cc(OCC2CO2)c2cn[nH]c2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.